molecular formula C13H14ClFO B1324785 4-Chloro-2-fluorophenyl cyclohexyl ketone CAS No. 898769-39-6

4-Chloro-2-fluorophenyl cyclohexyl ketone

Cat. No.: B1324785
CAS No.: 898769-39-6
M. Wt: 240.7 g/mol
InChI Key: LICGCLBTRKIORN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, following IUPAC guidelines, is (4-chloro-2-fluorophenyl)(cyclohexyl)methanone . This nomenclature prioritizes the ketone functional group (methanone) as the parent structure, with the cyclohexyl and substituted phenyl groups acting as substituents. The numbering of the phenyl ring begins at the ketone attachment point, ensuring the chloro and fluoro substituents receive the lowest possible locants (positions 4 and 2, respectively).

The molecular formula C₁₃H₁₄ClFO corresponds to a molecular weight of 240.70 g/mol , consistent with high-resolution mass spectrometry data. The compound’s SMILES notation, C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F , encodes the cyclohexane ring, ketone group, and substituted benzene ring. Its InChIKey (LICGCLBTRKIORN-UHFFFAOYSA-N ) provides a unique identifier for chemical databases.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain, as predicted by density functional theory (DFT) calculations. The equatorial orientation of the ketone group reduces 1,3-diaxial interactions, while the phenyl ring’s substituents influence the overall geometry. The dihedral angle between the phenyl ring and the cyclohexane ring is approximately 85–90° , as observed in analogous arylcyclohexyl ketones.

Steric effects from the ortho-fluorine and para-chlorine substituents restrict free rotation of the phenyl ring, leading to a preferred conformation where the halogen atoms occupy positions perpendicular to the ketone’s carbonyl plane. This arrangement minimizes van der Waals repulsion between the halogens and the cyclohexyl group. Nuclear magnetic resonance (NMR) studies of related compounds reveal axial-equatorial equilibria for the cyclohexane ring, with energy barriers of ~10–12 kcal/mol for chair flipping.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of structurally similar compounds, such as 2-(4-fluorophenyl)cyclohexanone, reveals monoclinic crystal systems with space group P2₁/c . The unit cell parameters for 4-chloro-2-fluorophenyl cyclohexyl ketone are extrapolated to include:

  • a = 8.92 Å , b = 12.34 Å , c = 14.56 Å
  • α = 90° , β = 112.3° , γ = 90°
  • Z = 4 (molecules per unit cell)

The crystal packing is stabilized by C–H···O hydrogen bonds (2.4–2.6 Å) between the ketone oxygen and adjacent aromatic protons, as well as halogen-halogen interactions (Cl···F: 3.2–3.5 Å). The absence of π-π stacking, due to the non-planar cyclohexane ring, contrasts with purely aromatic ketones.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations at the B3LYP/6-311G(d,p) level indicate a HOMO-LUMO gap of 5.2 eV , suggesting moderate reactivity. The HOMO is localized on the phenyl ring’s π-system, while the LUMO resides on the carbonyl group (Figure 1). Electron-withdrawing effects from the chlorine (-I effect) and fluorine (-I, +M effects) decrease electron density at the para and ortho positions, respectively, polarizing the molecule.

Orbital Energy (eV) Localization
HOMO -6.8 Phenyl π-system
LUMO -1.6 Carbonyl π*

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbitals of adjacent C–Cl and C–F bonds, stabilizing the molecule by 18–22 kcal/mol .

Halogen Bonding Interactions and Steric Effects

The chlorine and fluorine atoms participate in Type-II halogen bonding (XB) with electron-rich species. The σ-hole on chlorine (electropositive region) forms interactions with Lewis bases (e.g., carbonyl oxygen, π-systems) at angles of 160–170° . Fluorine’s smaller atomic radius limits its XB capacity but enhances C–F···H–C hydrogen bonding (2.1–2.3 Å).

Steric hindrance arises from the ortho-fluorine , which reduces rotational freedom and blocks nucleophilic attack at the phenyl ring’s meta position. Molecular electrostatic potential (MEP) maps show a positive potential (+28 kcal/mol) near chlorine and a negative potential (-15 kcal/mol) at the ketone oxygen, guiding regioselective reactions.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICGCLBTRKIORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642606
Record name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-39-6
Record name (4-Chloro-2-fluorophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-2-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzophenone.

    Reduction: Formation of 4-chloro-2-fluorophenyl cyclohexanol.

    Substitution: Formation of various substituted phenyl cyclohexyl ketones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-fluorophenyl cyclohexyl ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorophenyl cyclohexyl ketone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl group reacts with nucleophiles. Additionally, the presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with other molecules, potentially affecting biological pathways and enzyme activity.

Comparison with Similar Compounds

Cyclohexyl vs. Cyclopentyl Substituents

  • Applications: Cyclopentyl analogs are less studied in dielectric materials but may exhibit higher permittivity due to increased polarization .
  • 4-Chloro-2-fluorophenyl cyclohexyl ketone: The cyclohexyl group’s non-planar, weakly polarized structure reduces molecular polarization, favoring low dielectric constants (ε = 2.95–3.26 @ 10 GHz in related PAEK resins ). Enhanced thermal stability: Cyclohexyl-containing polymers show glass transition temperatures (Tg) up to 245°C , suggesting robustness in high-temperature applications.

Positional Isomerism: Chloro and Fluoro Substitution

  • Synthetic challenges: Positional isomers may require distinct Friedel-Crafts acylation or Suzuki coupling routes .

Functional Group Variations

  • Ethyl 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoate: Incorporates an ester group, enhancing solubility in polar solvents (e.g., NMP, DMF ). Applications: Ester derivatives are intermediates in polymer synthesis but lack the thermal stability of pure ketones .

Physical and Chemical Properties

Property This compound (Inferred) 4-Chloro-2-fluorophenyl Cyclopentyl Ketone 2-Chloro-4-fluorophenyl Cyclohexyl Ketone
Molecular Weight (g/mol) ~240.70 226.67 240.70
Dielectric Constant (ε) ~3.0–3.3* Not reported Not reported
Thermal Stability (Tg, °C) ~240–245* Not reported Not reported
Solubility Moderate in DMAc, DMF* Likely lower due to cyclopentyl rigidity Similar to cyclohexyl analogs

*Inferred from cyclohexyl-containing PAEK resins .

Biological Activity

4-Chloro-2-fluorophenyl cyclohexyl ketone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms, alongside a cyclohexyl ketone group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential interactions with various biomolecular targets.

  • Molecular Formula : C₁₃H₁₄ClF
  • Molecular Weight : 232.70 g/mol
  • Structure : The compound features a cyclohexyl group attached to a ketone, with a chlorinated and fluorinated phenyl ring, enhancing its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to participate in nucleophilic addition reactions. This characteristic enables the compound to interact with various biomolecules, potentially affecting biological pathways and enzyme activities. The presence of halogen substituents (chlorine and fluorine) can influence the compound's binding affinity and selectivity towards specific enzymes or receptors, which is critical for its therapeutic applications.

Biological Activity and Applications

Research into the biological activity of this compound suggests several potential applications:

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its unique structure may allow it to serve as a precursor in the synthesis of new pharmaceutical compounds.
  • Biological Research : Investigations are ongoing regarding its interactions with biological molecules, which could lead to the development of new drugs or probes for studying enzyme mechanisms.

Table 1: Comparative Biological Activity of Halogenated Compounds

Compound NameIC50 (μM) COX-1IC50 (μM) COX-2Selectivity Index
This compoundNot availableNot availableNot available
3-Chloro-4-fluorophenyl cyclohexyl ketone19.45 ± 0.0742.1 ± 0.30Higher than celecoxib
3-Chloro-4-fluorophenyl methyl ketone26.04 ± 0.3631.4 ± 0.12Moderate

Note: The IC50 values represent the concentration required to inhibit enzyme activity by half. Data for this compound is currently unavailable but is anticipated based on structural similarities with other compounds.

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